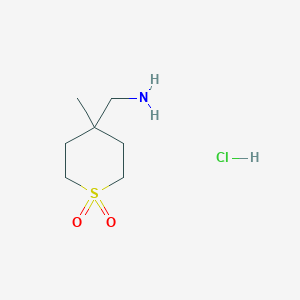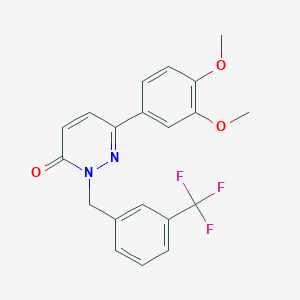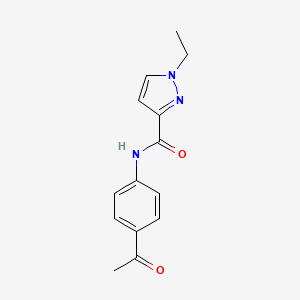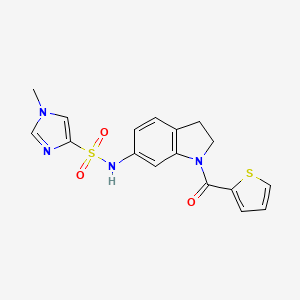![molecular formula C22H15N3O4S B2923429 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-63-5](/img/structure/B2923429.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a phenoxybenzamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The nitrophenyl group, thiazole ring, and phenoxybenzamide moiety each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by its functional groups. For example, the nitro group in the nitrophenyl moiety could potentially undergo reduction reactions . The thiazole ring might also participate in various reactions .Wissenschaftliche Forschungsanwendungen
NTB has been extensively used in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells and tissues. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. NTB has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells.
Wirkmechanismus
The mechanism of action of NTB involves its ability to generate ROS, which leads to oxidative stress and cell death. NTB induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the NF-κB signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
NTB has been found to have several biochemical and physiological effects. It has been shown to increase the levels of intracellular ROS in cancer cells, leading to oxidative stress and cell death. NTB also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NTB in lab experiments include its high specificity and sensitivity for detecting ROS, its ability to induce apoptosis in cancer cells, and its potential as an anticancer agent. However, NTB has some limitations, including its toxicity at high concentrations, its potential for non-specific binding, and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for the use of NTB in scientific research. One potential direction is the development of NTB-based therapeutics for the treatment of cancer. Another direction is the use of NTB as a tool for studying the role of ROS in various biological processes. NTB could also be used in the development of diagnostic tools for detecting ROS-related diseases. Finally, further research is needed to optimize the synthesis method of NTB and to improve its specificity and sensitivity for detecting ROS.
Conclusion
In conclusion, N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that has potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry. Its ability to detect and quantify ROS, induce apoptosis in cancer cells, and inhibit the NF-κB pathway make it a valuable tool for scientific research. However, further research is needed to optimize its synthesis method and improve its specificity and sensitivity for detecting ROS.
Synthesemethoden
The synthesis of NTB involves the condensation reaction of 2-phenoxybenzoic acid with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure and crystalline compound.
Eigenschaften
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBDZYRBIRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)


![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/no-structure.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)




![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)